Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
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Overview
Description
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse range of biological activities and are widely used in medicinal chemistry and agricultural applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can be compared with other pyridazine derivatives, such as:
2-benzyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
1,3,5-triazin-2-yl derivatives: These compounds contain a triazine ring instead of a pyridazine ring, resulting in different chemical and biological properties.
1,3,4-oxadiazole derivatives: These compounds have an oxadiazole ring, which imparts unique properties compared to pyridazine derivatives.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a potassium salt derived from the pyridazine family, exhibiting notable biological activities that have garnered attention in medicinal chemistry and agriculture. This article explores its synthesis, biological activity, potential applications, and ongoing research.
Chemical Structure and Synthesis
The compound has the molecular formula C7H7KN2O3 and a molecular weight of approximately 206.24 g/mol. The synthesis involves the neutralization of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction typically occurs under the following conditions:
Parameter | Details |
---|---|
Temperature | 25°C to 70°C |
Solvent | Water or water-alcohol mixture |
Reaction Time | Several hours |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. The mechanisms underlying these effects are still being elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It could interact with key proteins that regulate cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound has the potential to inhibit the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been explored using standard antimicrobial assays.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific pathways involved in this process are currently under investigation, with a focus on its binding affinity to cancer-related receptors.
Comparative Analysis with Similar Compounds
To understand its unique properties, this compound can be compared with other pyridazine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-benzyl-6-oxo-1,6-dihydropyridazin-3-one | Contains a benzyl substituent | Different biological activity profiles |
5-(4-methylpyridazinyl)-2-thiophenecarboxamide | Incorporates thiophene moiety | Enhanced solubility and bioavailability |
4-(substituted phenyl)-pyridazinones | Varies by phenyl substitution | Altered pharmacokinetics and bioactivity |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against common bacterial strains using disc diffusion methods.
- Cancer Cell Apoptosis : Research indicated that treatment with this compound resulted in significant cell death in A431 and Jurkat cell lines, suggesting its role as a potential anticancer agent.
Future Directions
Ongoing research aims to further elucidate the mechanisms of action of this compound. Investigations are focusing on:
- Identifying specific molecular targets.
- Understanding its pharmacokinetics and toxicity profiles.
Properties
Molecular Formula |
C7H7KN2O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
BEWAWBLBBPZHHM-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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